molecular formula C10H14N2O3S B2929482 2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid CAS No. 927976-84-9

2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid

Cat. No. B2929482
CAS RN: 927976-84-9
M. Wt: 242.29
InChI Key: FIWLZSRVOJOGSE-UHFFFAOYSA-N
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Description

The compound “2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid” is a chemical compound that is used in the manufacturing of cephalosporin drugs . It is an intermediate in the production of cefotiam .


Synthesis Analysis

The synthesis of this compound involves the condensation of chloro or bromo acetyl acetic acid ethyl ester with thiourea, followed by hydrolysis . This process results in the formation of the compound in a light-stable form, high purity, and good yields .


Molecular Structure Analysis

The molecular structure of this compound is represented by the empirical formula C13H14N2O2S . The molecular weight of the compound is 262.33 .


Chemical Reactions Analysis

The chemical reactions involving this compound primarily include its synthesis from chloro or bromo acetyl acetic acid ethyl ester and thiourea . The reaction with thiourea results in the formation of the compound in its ethyl ester form, which is then hydrolyzed to yield the final product .


Physical And Chemical Properties Analysis

The compound is a solid . Its InChI code is 1S/C13H14N2O2S/c1-2-9-3-5-10 (6-4-9)14-13-15-11 (8-18-13)7-12 (16)17/h3-6,8H,2,7H2,1H3, (H,14,15) (H,16,17) .

Safety And Hazards

The compound is classified under GHS07 for safety and hazards . It has hazard statements H302 - H413, indicating that it is harmful if swallowed and may cause long-lasting harmful effects to aquatic life . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-[2-[2-oxo-2-(propan-2-ylamino)ethyl]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-6(2)11-8(13)4-9-12-7(5-16-9)3-10(14)15/h5-6H,3-4H2,1-2H3,(H,11,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWLZSRVOJOGSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CC1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-(Isopropylamino)-2-oxoethyl)thiazol-4-yl)acetic acid

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